(2S,3S)-3-(((S)-1-Morpholino-1-oxo-3-phenylpropan-2-yl)carbamoyl)oxirane-2-carboxylic Acid is a complex organic compound notable for its unique structural features and potential applications in various scientific fields, including chemistry, biology, and medicine. This compound contains an oxirane ring, a morpholine moiety, and a phenyl group, making it an intriguing subject for research due to its possible interactions with biological systems and its therapeutic properties.
This compound is synthesized from readily available starting materials through multiple synthetic routes. It has been studied for its potential biological activity and applications in drug development.
(2S,3S)-3-(((S)-1-Morpholino-1-oxo-3-phenylpropan-2-yl)carbamoyl)oxirane-2-carboxylic Acid can be classified as an organic compound with the following characteristics:
The synthesis of (2S,3S)-3-(((S)-1-Morpholino-1-oxo-3-phenylpropan-2-yl)carbamoyl)oxirane-2-carboxylic Acid typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature, pressure, and the presence of catalysts or solvents to ensure high yields and purity of the final product.
The molecular formula for (2S,3S)-3-(((S)-1-Morpholino-1-oxo-3-phenylpropan-2-yl)carbamoyl)oxirane-2-carboxylic Acid is . The structural features include:
Property | Value |
---|---|
Molecular Weight | 348.3 g/mol |
IUPAC Name | (2S,3S)-3-[[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]carbamoyl]oxirane-2-carboxylic acid |
InChI | InChI=1S/C17H20N2O6/c20... |
InChI Key | GMVUXHDAECRJPN-IHRRRGAJSA-N |
Canonical SMILES | C1COCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C3C(O3)C(=O)O |
(2S,3S)-3-(((S)-1-Morpholino-1-oxo-3-phenylpropan-2-yl)carbamoyl)oxirane-2-carboxylic Acid can undergo various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for specific applications or enhancing its biological activity.
The reaction pathways often require specific conditions such as pH adjustments, temperature control, and the use of catalysts to direct the reactivity towards desired products.
The mechanism of action for (2S,3S)-3-(((S)-1-Morpholino-1-oxo-3-phenylpropan-2-yl)carbamoyl)oxirane-2-carboxylic Acid involves its interaction with biological macromolecules:
These interactions are crucial for understanding its potential therapeutic applications.
The physical properties of (2S,3S)-3-(((S)-1-Morpholino-1-oxo-3-phenylpropan-2-yl)carbamoyl)oxirane-2-carboxylic Acid include:
The chemical properties are influenced by its functional groups:
Relevant data from studies can provide insights into these properties and their implications for practical applications.
(2S,3S)-3-(((S)-1-Morpholino-1-oxo-3-phenylpropan–2–yl)carbamoyl)oxirane–2–carboxylic Acid has several scientific uses:
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 916610-55-4
CAS No.: 25088-57-7